molecular formula C12H19NO B2426636 N-(dicyclobutylmethyl)prop-2-enamide CAS No. 1877846-85-9

N-(dicyclobutylmethyl)prop-2-enamide

Cat. No.: B2426636
CAS No.: 1877846-85-9
M. Wt: 193.29
InChI Key: NOPGOADUOJIHTA-UHFFFAOYSA-N
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Description

N-(dicyclobutylmethyl)prop-2-enamide (CAS 1877846-85-9) is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.2854 g/mol. Its structure is defined by the SMILES notation C=CC(NC(C1CCC1)C1CCC1)=O . This compound is of significant interest in medicinal chemistry research, particularly in the field of adenosine receptor pharmacology. Scientific studies have identified it as a key precursor or structural component in the development of potent and highly selective agonists for the A1 adenosine receptor (A1AR) . In research settings, the N6-dicyclobutylmethyl adenine derivative of this compound, known as MRS7469, has been characterized as a drug-like agonist with exceptional selectivity for the A1AR, demonstrating over 2000-fold selectivity for this receptor subtype . This makes it an invaluable pharmacological tool for probing A1AR function. The A1 adenosine receptor is a G protein-coupled receptor (GPCR) involved in a wide range of physiological processes. Research into A1AR agonists has potential applications for developing therapeutic strategies for conditions such as cardiac arrhythmias, acute and chronic pain, and for providing cerebroprotective effects. The induction of hypothermia through central A1AR activation, which has potential clinical applications in protecting the brain during ischemia, has been successfully demonstrated in mouse models using related agonists . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[di(cyclobutyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-11(14)13-12(9-5-3-6-9)10-7-4-8-10/h2,9-10,12H,1,3-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPGOADUOJIHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1CCC1)C2CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dicyclobutylmethyl)prop-2-enamide typically involves the reaction of cyclobutylmethylamine with acryloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Cyclobutylmethylamine: Cyclobutylmethylamine is synthesized by the reduction of cyclobutylmethyl ketone using a suitable reducing agent such as lithium aluminum hydride.

    Reaction with Acryloyl Chloride: Cyclobutylmethylamine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(dicyclobutylmethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(dicyclobutylmethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(dicyclobutylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclobutylmethyl)prop-2-enamide
  • N-(Cyclopropylmethyl)prop-2-enamide
  • N-(Cyclohexylmethyl)prop-2-enamide

Uniqueness

N-(dicyclobutylmethyl)prop-2-enamide is unique due to the presence of two cyclobutyl groups, which impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity of N-(dicyclobutylmethyl)prop-2-enamide?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the dicyclobutylmethyl substituent and acrylamide backbone. High-resolution mass spectrometry (HRMS) or LC-MS can validate molecular weight and purity. For example, derivatives like (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide were characterized using mass spectrometry-based isolation .
  • Key considerations : Compare spectral data with computational predictions (e.g., density functional theory for NMR shifts) to resolve ambiguities in cyclobutyl ring conformations.

Q. How can researchers synthesize this compound with high yield and minimal side products?

  • Methodology : Adapt protocols from structurally related acrylamides. For instance, N-(2,2-dimethoxyethyl)prop-2-enamide is synthesized via acylation of the amine precursor using acryloyl chloride in anhydrous conditions with a base (e.g., triethylamine) .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to avoid over-acylation. Purify via column chromatography using gradients of ethyl acetate/hexane.

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (methanol, ethanol) based on analogs like N-(2,2-dimethoxyethyl)prop-2-enamide, which is slightly soluble in DMSO and methanol .
  • Stability : Conduct accelerated stability studies under varying pH (3–9), temperature (4°C–40°C), and light exposure. Use HPLC to quantify degradation products .

Advanced Research Questions

Q. How does the steric hindrance of the dicyclobutylmethyl group influence the reactivity of this compound in polymerizable systems?

  • Methodology : Compare polymerization kinetics with less hindered acrylamides (e.g., N-ethylprop-2-enamide) using radical initiators (e.g., AIBN). Monitor via real-time Fourier-transform infrared (FTIR) spectroscopy to track C=C bond consumption.
  • Data analysis : Use Arrhenius plots to determine activation energy differences. Computational modeling (e.g., molecular dynamics) can simulate steric effects on monomer mobility .

Q. What are the metabolic pathways of this compound in biological systems, and how can potential metabolites be identified?

  • Methodology : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS. Reference studies on (E)-3-(4-hydroxyphenyl)-N-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]butyl]prop-2-enamide, where liquid chromatography identified conjugated metabolites .
  • Challenges : Differentiate between enzymatic hydrolysis of the amide bond and oxidation of cyclobutyl rings using isotopic labeling.

Q. How do contradictory spectral data (e.g., NMR splitting patterns) arise in this compound, and how can they be resolved?

  • Methodology : Variable-temperature NMR can clarify dynamic effects caused by cyclobutyl ring puckering. For example, trimethoxy-substituted isoquinoline derivatives showed complex splitting resolved at low temperatures .
  • Validation : Cross-validate with X-ray crystallography if crystalline forms are obtainable. Compare with computational models (e.g., Gaussian NMR prediction).

Methodological Notes

  • Safety : Handle acrylamides under inert atmospheres (N₂/Ar) due to light sensitivity . Use PPE (gloves, goggles) and follow protocols for skin/eye protection, as analogs like N-propan-2-ylprop-2-enamide are classified as harmful upon contact .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batches) rigorously. For stability studies, include positive/negative controls (e.g., known stable/degradable compounds).

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